3,3-Diphenylacrylonitrile

Overview

Description

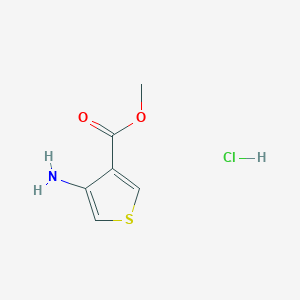

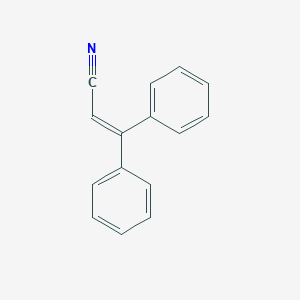

3,3-Diphenylacrylonitrile is an organic compound with the chemical formula C₁₅H₁₁N. It is characterized by the presence of two phenyl groups attached to a central carbon-carbon double bond and a cyano group. This compound is known for its unique properties, including its ability to undergo various chemical reactions and its applications in scientific research.

Mechanism of Action

Target of Action

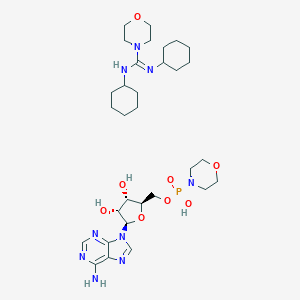

3,3-Diphenylacrylonitrile is a synthetic organic compound with the chemical formula C₁₅H₁₁N. It has been used in the synthesis of novel diphenylacrylonitrile-connected BODIPY dyes . These dyes have high fluorescence in both solution and an aggregated state .

Mode of Action

The key feature of this compound’s structure is the combination of two phenyl rings (C₆H₅) attached to a central carbon-carbon double bond (C=C) and a cyano group (C≡N). This structure contributes to the compound’s interesting chemical reactivity. In the construction of novel diphenylacrylonitrile-connected BODIPY dyes, it combines DRET and FRET processes in a single donor–acceptor system .

Biochemical Pathways

This leads to high fluorescence in both solution and an aggregated state .

Pharmacokinetics

The compound has a Log Po/w (iLOGP) of 2.5, indicating its lipophilicity .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the compound has been found to be thermally stable . Furthermore, it has been used as a light conversion agent for agricultural films in winter , suggesting that it can function effectively in different environmental conditions.

Biochemical Analysis

Biochemical Properties

3,3-Diphenylacrylonitrile has been shown to interact with various biomolecules. For instance, it has been used in the construction of novel diphenylacrylonitrile-connected BODIPY dyes . These dyes exhibit high fluorescence in both solution and aggregated states, suggesting that this compound plays a role in enhancing fluorescence through its interactions with other molecules in the dye.

Cellular Effects

In terms of cellular effects, this compound has been identified as an anti-cancer molecule in certain studies . It was found to increase reactive oxygen species (ROS) generation, cause collapse of mitochondrial membrane potential (MMP), induce swelling in mitochondria, and promote cytochrome c release specifically in hepatocellular carcinoma (HCC) liver mitochondria . This suggests that this compound can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been found to increase ROS generation, collapse MMP, induce mitochondrial swelling, and promote cytochrome c release . These effects suggest that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving its use in the construction of novel AIE-active compounds . The compound was found to exhibit stable thermal properties, with decomposition temperatures of up to 414°C . This suggests that this compound has good stability and does not degrade easily, making it suitable for long-term studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been identified as an anti-cancer molecule in studies involving animal models of HCC

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Diphenylacrylonitrile can be synthesized through several methods. One common method involves the condensation reaction between benzophenone and benzonitrile using a base. The reaction mixture is typically heated, and the product is purified through techniques such as column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale chromatography and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenylacrylonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

3,3-Diphenylacrylonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing the cinnamyl group.

Biology: The compound has been studied for its potential anti-cancer properties, particularly against breast cancer cell lines.

Medicine: Research is ongoing to explore its potential as a starting material for the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers with unique properties such as thermal stability and mechanical strength.

Comparison with Similar Compounds

3,3-Diphenylacrylonitrile can be compared with other similar compounds, such as:

2,3-Diphenylacrylonitrile: This compound has a similar structure but differs in the position of the phenyl groups. It exhibits different chemical and physical properties.

Triphenylacrylonitrile: This compound contains an additional phenyl group, which affects its reactivity and applications.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.

Properties

IUPAC Name |

3,3-diphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGWQFSLTSPRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298040 | |

| Record name | 3,3-Diphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3531-24-6 | |

| Record name | 3,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenenitrile, 3,3-diphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,3-Diphenylacrylonitrile interesting for optoelectronic applications?

A: this compound and its derivatives exhibit Aggregation-Induced Emission (AIE) properties [, ]. This means their fluorescence is significantly enhanced in the solid state or aggregated form compared to their dilute solutions. This characteristic makes them promising candidates for developing highly efficient light-emitting devices, sensors, and fluorescent probes.

Q2: How does the molecular structure of this compound-based compounds influence their fluorescence properties?

A: Studies have shown that incorporating this compound as a core unit with various substituents can significantly impact its AIE properties and emission color [, ]. For instance, introducing bulky groups like tetraphenylmethane or tetraphenyladamantane can hinder molecular rotation and enhance fluorescence quantum yields []. Additionally, modifying the electronic properties of the substituents can tune the emission wavelength, enabling the development of materials with tailored optical properties for specific applications.

Q3: Are there any challenges in using this compound derivatives for long-term applications like agricultural films?

A: While promising, this compound derivatives can exhibit varying degrees of photostability, particularly under prolonged exposure to UV radiation []. Research indicates that some derivatives undergo ring-closing oxidation reactions, leading to a decrease in fluorescence intensity over time. Overcoming this limitation through strategic molecular design and the development of protective measures is crucial for their successful implementation in long-term applications.

Q4: What are the current research directions for improving the performance of this compound-based materials?

A: Current research focuses on enhancing the stability and efficiency of this compound-based materials. This involves exploring different molecular designs to optimize AIE properties, improve photostability, and fine-tune the emission wavelength. Researchers are also investigating various processing techniques, such as doping into polymer matrices [, ], to enhance their processability and mechanical properties for practical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.